Methyl 5-amino-3-chloro-2-hydroxybenzoate
Description
Methyl 5-amino-3-chloro-2-hydroxybenzoate is a substituted benzoic acid ester characterized by amino (-NH₂), chloro (-Cl), and hydroxyl (-OH) functional groups at positions 5, 3, and 2, respectively, on the aromatic ring. This compound is structurally related to salicylate derivatives, where esterification of the carboxylic acid group enhances stability and modulates physicochemical properties for applications in pharmaceuticals, agrochemicals, or organic synthesis intermediates.
Key attributes inferred from structurally similar compounds:
- Molecular formula: Likely C₈H₇ClNO₃ (based on substitution pattern).
- Reactivity: The amino group facilitates nucleophilic reactions, while the hydroxyl and chloro groups influence solubility and hydrogen-bonding interactions.
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 5-amino-3-chloro-2-hydroxybenzoate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,10H2,1H3 |
InChI Key |
HHUNCVJWXLHASW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)Cl)O |
Origin of Product |
United States |
Preparation Methods
Reduction of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate
This method is efficient, with a high yield and purity, suitable for industrial scale production.
- Starting Materials: The synthesis often begins with methyl 5-chloro-2-hydroxy-3-nitrobenzoate, which itself can be prepared by nitration and chlorination of methyl salicylate derivatives.
- Reduction Agents: While stannous chloride dihydrate is commonly used, other reducing agents such as iron powder in acidic medium or catalytic hydrogenation may be employed depending on scale and equipment availability.
- Esterification: If starting from the free acid, esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid or thionyl chloride) is necessary to obtain the methyl ester.
- Chlorination: Chlorination to introduce the chloro substituent at the 3-position can be performed using reagents like benzoyl peroxide as a radical initiator in solvents such as N,N-dimethylformamide or sulfolane at elevated temperatures (90–110°C).
- The reduction method using stannous chloride dihydrate is well-documented for its efficiency and scalability, producing methyl 5-amino-3-chloro-2-hydroxybenzoate with yields exceeding 95%.
- Chlorination under radical conditions with benzoyl peroxide provides regioselective substitution, critical for obtaining the correct chloro isomer.
- The overall synthetic route is amenable to industrial production due to straightforward reaction conditions, inexpensive reagents, and high product purity.
- Purification by solvent washing and drying under reduced pressure ensures removal of impurities and residual reagents.
The preparation of this compound is effectively achieved through a multi-step process involving nitration, esterification, reduction, and chlorination. The reduction of methyl 5-chloro-2-hydroxy-3-nitrobenzoate with stannous chloride dihydrate in ethanol under reflux is a key step, delivering high yield and purity. Chlorination using benzoyl peroxide in polar aprotic solvents at elevated temperatures ensures selective substitution. These methods are supported by patent literature and chemical synthesis databases, confirming their reliability and industrial applicability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the amino group can be further reduced or modified.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the hydroxy group.
Reduction: Iron powder and hydrochloric acid are commonly used for reducing the nitro group to an amino group.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the hydroxy group leads to the formation of a carbonyl compound.
Scientific Research Applications
Methyl 5-amino-3-chloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-amino-3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Similarity Index: Calculated based on functional group positions and molecular topology .
Physicochemical Properties
- Solubility: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like Methyl 3-amino-5-chlorobenzoate .
- Stability: Chloro and amino groups at meta positions may reduce hydrolytic stability compared to para-substituted derivatives .
Table 2: Key Research Findings on Analogous Compounds
Biological Activity
Methyl 5-amino-3-chloro-2-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including analgesic effects, anti-inflammatory properties, and molecular interactions, supported by relevant data and case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : C₈H₈ClN₁O₃
- Molecular Weight : 201.61 g/mol
This compound features a methyl ester group, an amino group, a hydroxyl group, and a chlorine atom, which contribute to its biological reactivity and interaction with various biological targets.
1. Analgesic Activity
Recent studies have highlighted the analgesic properties of this compound. In particular, it has been shown to exhibit significant anti-nociceptive effects in various in vivo models.
- Case Study : An investigation utilizing the acetic acid-induced writhing test demonstrated that this compound significantly reduced pain responses at doses of 4.95 mg/kg, indicating a potent analgesic effect compared to traditional analgesics .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes.
- Mechanism : Molecular docking studies suggest that this compound binds effectively to COX-2 receptors, which are pivotal in mediating inflammatory responses .
3. Molecular Interactions and Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed using computational models. These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Protein Binding | Moderate (~69%) |
| CNS Penetration | Active (Brain/CNS > 1) |
These findings suggest that the compound is well absorbed and can cross the blood-brain barrier, making it a candidate for central nervous system-related therapeutic applications .
Synthesis and Derivatives
The synthesis of this compound typically involves acylation reactions with anhydrides or acyl chlorides. Variations in the synthesis process can lead to derivatives with enhanced biological activities.
Table: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | Salicylic acid derivatives |
| Reaction Conditions | Acylation under controlled temperature |
| Purification Method | Recrystallization or chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
